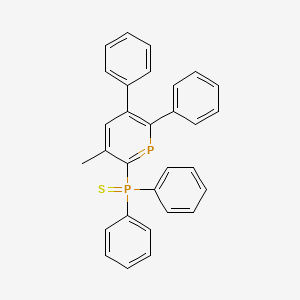
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine is a complex organic compound that belongs to the class of phosphorothioyl derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with a suitable thioylating agent under controlled conditions to form the diphenylphosphorothioyl intermediate. This intermediate is then reacted with a methyl-substituted phosphinine derivative to yield the final product. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or toluene to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphorothioyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphorothioyl compounds.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt the cell membrane or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: A simpler phosphine derivative with similar chemical properties but lacking the thioyl group.
Diphenylphosphorothioyl chloride: Contains the thioyl group but lacks the phosphinine moiety.
Methylphosphinine: A phosphinine derivative with a methyl group but without the diphenylphosphorothioyl group.
Uniqueness
2-(Diphenylphosphorothioyl)-3-methyl-5,6-diphenylphosphinine is unique due to the presence of both diphenylphosphorothioyl and diphenylphosphinine groups in its structure. This combination imparts distinct chemical properties and potential applications that are not observed in the similar compounds listed above. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
849722-84-5 |
|---|---|
Molekularformel |
C30H24P2S |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
(3-methyl-5,6-diphenylphosphinin-2-yl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C30H24P2S/c1-23-22-28(24-14-6-2-7-15-24)29(25-16-8-3-9-17-25)31-30(23)32(33,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-22H,1H3 |
InChI-Schlüssel |
STCMKUZDJGBTNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(P=C1P(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[Bis(3-chloro-4-methylphenyl)boranyl]oxy}pyridine-2-carboxylic acid](/img/structure/B14194150.png)
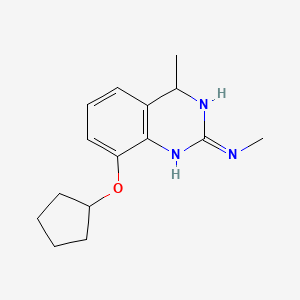
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
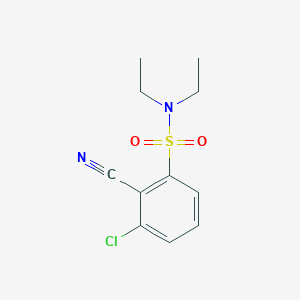
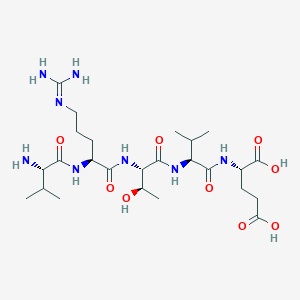
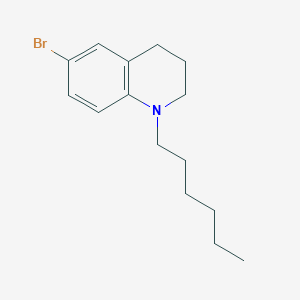
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)
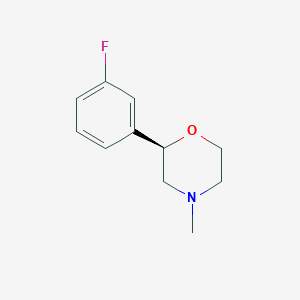
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)

![4-[(2-Chloroprop-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14194214.png)
![5-(4-Methylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194223.png)


